![molecular formula C54H77N13O9 B1680512 Scrip CAS No. 94162-23-9](/img/structure/B1680512.png)
Scrip
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Renin inhibitory peptide, statine is a potent, specific statine -containing renin inhibitor.
Scientific Research Applications
Introduction to Scrip and Its Applications
The term "this compound" can refer to various contexts, but in the realm of scientific research, it is often associated with the Scripps Research Institute, renowned for its contributions to chemistry and biomedical research. This article will delve into the applications of compounds developed at Scripps Research, highlighting their significance in drug discovery, chemical biology, and medicinal chemistry.
Key Research Areas
Scripps Research focuses on several critical areas:
- Drug Discovery : Developing new therapies for diseases such as cancer, Alzheimer’s disease, HIV/AIDS, and tuberculosis.
- Chemical Biology : Understanding molecular interactions and the design of novel compounds.
- Medicinal Chemistry : Creating new synthetic methods and tools for drug development.
Drug Development
Scripps Research has made significant strides in drug development through innovative synthesis techniques. The institute's chemists have pioneered "click" chemistry, which allows for rapid assembly of complex molecules. This technique is instrumental in creating libraries of compounds for screening potential drugs .
Case Study: Cancer Therapeutics
A notable application is the development of small-molecule inhibitors targeting specific cancer pathways. For example, researchers at Scripps have synthesized compounds that inhibit protein-protein interactions crucial for tumor growth. These compounds are currently undergoing preclinical trials to assess their efficacy and safety .
Chemical Biology Tools
The institute has also focused on creating tools that enhance our understanding of biological processes. These include:
- Synthetic Biology : Engineering organisms to produce valuable compounds.
- Biosensors : Developing sensors that detect specific biomolecules in real-time.
Case Study: RNA Evolution Technologies
Scripps has developed technologies that facilitate RNA evolution, allowing for the rapid generation of RNA-based therapeutics. This approach has implications for vaccine development and gene therapy .
Natural Product Synthesis
Scripps Research has a strong emphasis on synthesizing natural products and their analogs. This work not only aids in understanding the biological roles of these compounds but also provides leads for new drug candidates.
Case Study: Antimicrobial Agents
Researchers have successfully synthesized analogs of natural antimicrobial compounds that show enhanced activity against resistant bacterial strains. These findings are crucial in addressing the growing threat of antibiotic resistance .
Data Tables on Compound Applications
Application Area | Compound Type | Example Use Case | Current Status |
---|---|---|---|
Drug Development | Small-Molecule Inhibitors | Cancer Therapeutics | Preclinical Trials |
Chemical Biology Tools | Synthetic Biology Constructs | RNA-based Therapeutics | Under Development |
Natural Product Synthesis | Antimicrobial Compounds | Resistance Strain Treatment | Clinical Evaluation |
Properties
CAS No. |
94162-23-9 |
---|---|
Molecular Formula |
C54H77N13O9 |
Molecular Weight |
1052.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-amino-2-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H77N13O9/c1-7-33(5)46(51(74)62-39(47(55)70)23-34-16-11-9-12-17-34)66-45(69)27-44(68)38(22-32(3)4)61-49(72)41(25-36-28-57-30-59-36)63-48(71)40(24-35-18-13-10-14-19-35)64-50(73)43-20-15-21-67(43)52(75)42(26-37-29-58-31-60-37)65-53(76)54(6,56)8-2/h9-14,16-19,28-33,38-44,46,68H,7-8,15,20-27,56H2,1-6H3,(H2,55,70)(H,57,59)(H,58,60)(H,61,72)(H,62,74)(H,63,71)(H,64,73)(H,65,76)(H,66,69)/t33-,38-,39-,40-,41-,42-,43-,44-,46-,54+/m0/s1 |
InChI Key |
SZMATORSVSGBIL-IDSKXIRVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(CC)N)O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@](C)(CC)N)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(CC)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XHPFHXIF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
isovaleryl-histidyl-prolyl-phenylalanyl-histidyl-statine-leucyl-phenylalanine Iva-His-Pro-Phe-His-Sta-Leu-Phe-NH2 renin inhibitory peptide, statine SCRIP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.